![molecular formula C12H18N4O6 B12590841 2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine CAS No. 602308-59-8](/img/structure/B12590841.png)
2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine is a synthetic nucleoside analog It is structurally related to cytidine, a naturally occurring nucleoside
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine typically involves multiple steps. One common approach is the modification of cytidine derivatives. The process may include:
Protection of Hydroxyl Groups: The hydroxyl groups of cytidine are protected using silyl or acyl protecting groups.
Nucleophilic Substitution: The protected cytidine undergoes nucleophilic substitution reactions to introduce the hydroxyimino and N-hydroxy groups.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity.
化学反応の分析
Types of Reactions
2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted cytidine derivatives.
科学的研究の応用
2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
作用機序
The mechanism of action of 2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal cellular processes such as DNA replication and transcription. The hydroxyimino and N-hydroxy groups may also interact with specific enzymes, altering their activity.
類似化合物との比較
Similar Compounds
- 2’-Deoxy-5-hydroxycytidine
- 2’-Deoxycytidine
Comparison
2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine is unique due to the presence of both hydroxyimino and N-hydroxy groups. These functional groups confer distinct chemical reactivity and biological activity compared to other cytidine analogs. For example, 2’-Deoxy-5-hydroxycytidine lacks the hydroxyimino group, which may result in different biological interactions and applications.
特性
CAS番号 |
602308-59-8 |
|---|---|
分子式 |
C12H18N4O6 |
分子量 |
314.29 g/mol |
IUPAC名 |
4-(hydroxyamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyiminopropyl)pyrimidin-2-one |
InChI |
InChI=1S/C12H18N4O6/c1-6(14-20)2-7-4-16(12(19)13-11(7)15-21)10-3-8(18)9(5-17)22-10/h4,8-10,17-18,20-21H,2-3,5H2,1H3,(H,13,15,19)/t8-,9+,10+/m0/s1 |
InChIキー |
DAAYHGVHJRKRAU-IVZWLZJFSA-N |
異性体SMILES |
CC(=NO)CC1=CN(C(=O)N=C1NO)[C@H]2C[C@@H]([C@H](O2)CO)O |
正規SMILES |
CC(=NO)CC1=CN(C(=O)N=C1NO)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


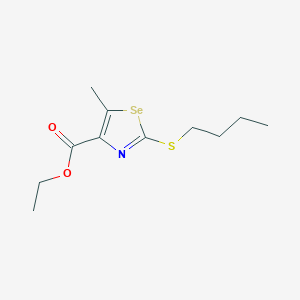
![1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one](/img/structure/B12590767.png)
![4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590769.png)
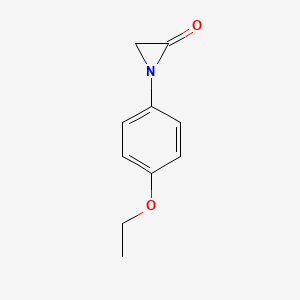
![Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12590780.png)
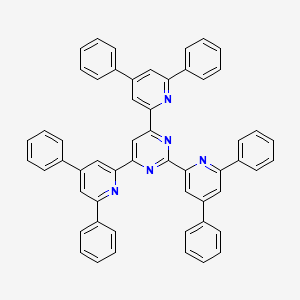
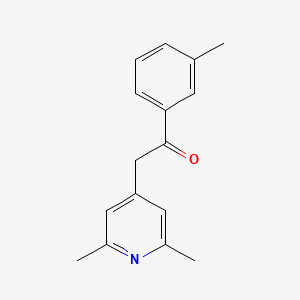
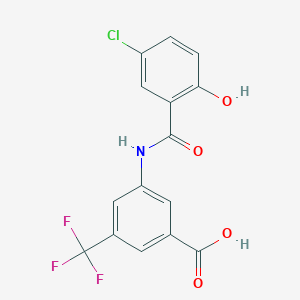
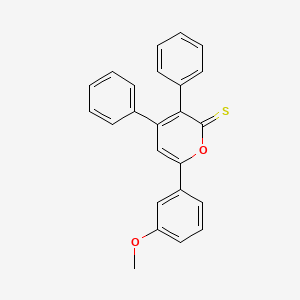


![N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12590833.png)
![2-Methyl-4-oxo-4-[(4H-1,2,4-triazol-4-yl)amino]but-2-enoic acid](/img/structure/B12590847.png)

